Cas no 26568-25-2 (trans,rel-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride)

Technical Introduction: trans,rel-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropylamine derivative with a trans-configured cyclopropane ring and a 4-chlorophenyl substituent. The hydrochloride salt enhances stability and solubility, making it suitable for synthetic and pharmacological applications. Its rigid cyclopropane scaffold and stereochemical specificity are advantageous in medicinal chemistry, particularly for designing enzyme inhibitors or receptor modulators. The para-chlorophenyl group may contribute to lipophilicity and binding interactions. This compound is valuable as an intermediate in organic synthesis or for structure-activity relationship (SAR) studies. High purity and defined stereochemistry ensure reproducibility in research applications.
trans,rel-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride structure
26568-25-2 structure
商品名:trans,rel-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride
CAS番号:26568-25-2
MF:C9H11Cl2N
メガワット:204.096340417862
MDL:MFCD28145424
CID:4643450
PubChem ID:67320767

trans,rel-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride 化学的及び物理的性質

名前と識別子

    • Cyclopropanamine, 2-(4-chlorophenyl)-, hydrochloride (1:1), (1R,2S)-rel-
    • rac-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride, trans
    • trans-2-(4-Chloro-phenyl)-cyclopropylamine hydrochloride
    • trans,rel-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride
    • trans-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride
    • MDL: MFCD28145424
    • インチ: 1S/C9H10ClN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1
    • InChIKey: PARPLJNCMHCNAA-OULXEKPRSA-N
    • ほほえんだ: N[C@@H]1C[C@H]1C1C=CC(Cl)=CC=1.Cl

trans,rel-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride セキュリティ情報

trans,rel-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
R701235-100mg
trans,rel-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride
26568-25-2
100mg
$ 210.00 2022-06-03
eNovation Chemicals LLC
D967970-500mg
trans-2-(4-Chloro-phenyl)-cyclopropylamine hydrochloride
26568-25-2 95%
500mg
$285 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1411260-100mg
trans-2-(4-Chloro-phenyl)-cyclopropylamine hydrochloride
26568-25-2 98%
100mg
¥1663 2023-04-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1411260-50mg
trans-2-(4-Chloro-phenyl)-cyclopropylamine hydrochloride
26568-25-2 98%
50mg
¥1522 2023-04-05
TRC
R701235-50mg
trans,rel-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride
26568-25-2
50mg
$ 135.00 2022-06-03
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1143S-5g
trans-2-(4-Chloro-phenyl)-cyclopropylamine hydrochloride
26568-25-2 97%
5g
¥13902.86 2025-01-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1411260-1g
trans-2-(4-Chloro-phenyl)-cyclopropylamine hydrochloride
26568-25-2 98%
1g
¥4858 2023-04-05
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1143S-500mg
trans-2-(4-Chloro-phenyl)-cyclopropylamine hydrochloride
26568-25-2 97%
500mg
2111.63CNY 2021-05-07
eNovation Chemicals LLC
D967970-250mg
trans-2-(4-Chloro-phenyl)-cyclopropylamine hydrochloride
26568-25-2 95%
250mg
$215 2024-07-28
Enamine
EN300-196965-10.0g
rac-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride
26568-25-2 95.0%
10.0g
$4360.0 2025-03-21

trans,rel-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride 関連文献

trans,rel-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochlorideに関する追加情報

trans,rel-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride: A Comprehensive Overview

The compound with CAS No. 26568-25-2, known as trans,rel-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a chiral derivative of cyclopropane, a unique three-membered ring structure that imparts distinctive chemical properties. The presence of the 4-chlorophenyl group introduces electronic and steric effects, while the hydrochloride salt form ensures stability and solubility in various solvents.

Recent studies have highlighted the potential of this compound in drug discovery. Its chiral center at the (1R,2S) configuration plays a crucial role in its stereochemical properties, which are essential for its interactions with biological targets. Researchers have explored its application as a building block in synthesizing bioactive molecules, particularly in the development of novel therapeutics targeting neurological disorders. The cyclopropane ring's strain energy contributes to its reactivity, making it a valuable intermediate in organic synthesis.

The synthesis of trans,rel-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride involves a multi-step process that includes nucleophilic substitution and cyclization reactions. Advanced techniques such as enantioselective catalysis have been employed to achieve high enantiomeric excess (ee), ensuring the compound's purity and consistency. This has been instrumental in its application in asymmetric synthesis, where chirality is critical for biological activity.

In terms of pharmacokinetics, this compound exhibits favorable absorption and distribution profiles due to its balanced lipophilicity and solubility. Preclinical studies have demonstrated its ability to cross the blood-brain barrier (BBB), making it a promising candidate for central nervous system (CNS) drug development. Its interaction with various neurotransmitter systems has been investigated, revealing potential applications in treating conditions such as epilepsy and neurodegenerative diseases.

The structural integrity of this compound is further enhanced by the hydrochloride salt form, which stabilizes the amine group and prevents degradation. This stability is crucial for maintaining the compound's integrity during storage and transportation. Moreover, its compatibility with various analytical techniques such as NMR and HPLC facilitates quality control and characterization.

Recent advancements in computational chemistry have enabled researchers to model the molecular interactions of this compound with target proteins at an atomic level. These studies have provided insights into its binding affinity and selectivity, paving the way for rational drug design. The integration of experimental and computational approaches has significantly accelerated the development process.

In conclusion, CAS No. 26568-25-2, or trans,rel-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride, represents a cutting-edge molecule with immense potential in pharmaceutical research. Its unique chemical properties and versatile applications make it a valuable asset in modern drug discovery pipelines.

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Amadis Chemical Company Limited
(CAS:26568-25-2)trans,rel-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride
A1034781
清らかである:99%/99%/99%/99%/99%
はかる:1g/5g/500mg/250mg/100mg
価格 ($):436.0/1742.0/273.0/192.0/150.0